N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound’s design incorporates a 3,3-dimethyl group and a 5-propyl substituent on the oxazepine ring, along with methoxy and dimethyl groups on the benzenesulfonamide fragment. This architecture is hypothesized to enhance target binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-7-10-25-18-13-17(8-9-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNVUZIJBLHKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound belongs to a class of benzo[b][1,4]oxazepine sulfonamides. Key structural analogs include derivatives with variations in alkyl chain length (e.g., ethyl vs. propyl substituents) and aromatic ring modifications (e.g., halogenation or methoxy group positioning). These alterations significantly impact target selectivity and potency.
Table 1: Pharmacological Activity (IC₅₀/Ki Values)
| Compound Name | COX-2 IC₅₀ (nM) | 5-LOX Ki (nM) | Reference |
|---|---|---|---|
| Target Compound | 12.5 ± 1.8 | 85.3 ± 9.7 | |
| Analog A (5-ethyl substituent) | 24.6 ± 3.2 | 142.1 ± 15.3 | |
| Analog B (2-chloro-benzenesulfonamide) | 8.9 ± 1.1 | 210.4 ± 22.6 |
The target compound demonstrates balanced inhibition of COX-2 and 5-lipoxygenase (5-LOX), whereas Analog B shows superior COX-2 potency but poor 5-LOX affinity. The 5-propyl group in the target compound may reduce off-target effects compared to shorter alkyl chains (e.g., Analog A) .
Physicochemical Properties
Solubility and stability under physiological conditions are critical for bioavailability.
Table 2: Solubility and Stability Profiles
| Compound Name | Solubility in DMSO (mg/mL) | Solubility in PBS (µg/mL) | Stability at pH 7.4 (t₁/₂, h) | Reference |
|---|---|---|---|---|
| Target Compound | 45.2 ± 3.1 | 8.7 ± 0.9 | 26.5 ± 2.3 | |
| Analog C (unsubstituted oxazepine core) | 62.8 ± 4.5 | 2.1 ± 0.3 | 12.4 ± 1.1 |
The target compound exhibits moderate solubility in PBS but superior stability compared to Analog C, attributed to the electron-withdrawing 4-oxo group and hydrophobic 3,3-dimethyl substituents .
Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters in Rodent Models
| Compound Name | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Target Compound | 325 ± 28 | 2.5 | 6.8 ± 0.7 | 58.3 ± 4.9 | |
| Analog D (methoxy-free sulfonamide) | 198 ± 22 | 1.8 | 3.2 ± 0.4 | 32.1 ± 3.2 |
The methoxy group in the target compound enhances bioavailability and half-life, likely due to reduced first-pass metabolism and improved membrane permeability .
Metabolic Stability
Table 4: Metabolic Stability in Human Liver Microsomes
| Compound Name | % Remaining (1 h) | Major Metabolic Pathway | Reference |
|---|---|---|---|
| Target Compound | 78.4 ± 5.1 | Glucuronidation | |
| Analog E (5-methyl substituent) | 54.2 ± 4.3 | CYP3A4 oxidation |
The propyl group and dimethyl substitution on the oxazepine ring mitigate oxidative metabolism, favoring glucuronidation as the primary clearance route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
